molecular formula C21H20FNO3 B2927115 3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010889-11-8

3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B2927115
CAS RN: 1010889-11-8
M. Wt: 353.393
InChI Key: YMCATXWJLSFSON-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a fluorophenyl group, a methylpropyl group, and a chromeno[8,7-e][1,3]oxazin-4-one group. The presence of these groups suggests that this compound may have interesting chemical properties and could be a subject of research in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The fluorophenyl and methylpropyl groups are likely attached to the chromeno[8,7-e][1,3]oxazin-4-one group at the 3rd and 9th positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Behavior

The compound 3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has been the focus of research due to its unique chemical structure and potential applications in various fields of scientific research. A study by Bondarenko et al. (2010) explored the behavior of 7-hydroxy-4′-fluoroisoflavones under the conditions of the Mannich reaction with primary amines, leading to the synthesis of new 9-alkyl-substituted derivatives of this compound. This research developed a method for synthesizing 8-aminomethyl derivatives of isoflavones, highlighting the compound's versatility in chemical synthesis processes (Bondarenko, Frasinyuk, & Khilya, 2010).

Biological Activities and Applications

In the realm of biological applications, the compound's derivatives have been investigated for their anti-proliferative activities and potential in cancer therapy. A study by Parveen et al. (2017) synthesized substituted derivatives and evaluated them against human breast cancer cell lines, demonstrating significant anti-proliferative activities. This research also involved molecular docking to understand the interactions with biological targets, indicating the compound's relevance in designing cancer therapies (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Advanced Material Applications

Beyond biomedical applications, research has also focused on the compound's role in advanced materials science. For instance, Mani et al. (2018) developed a highly sensitive probe based on a derivative of this compound for the detection of Cr3+ ions in living cells. The study demonstrated the probe's effectiveness in real-time monitoring of chromium levels, showcasing the compound's utility in environmental monitoring and bioimaging applications (Mani, Rajamanikandan, Ravikumar, Vijaya Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).

Chemical Synthesis Innovation

Moreover, research on the compound has contributed to innovations in chemical synthesis methods. Mondal, Rana, and Mukhopadhyay (2014) reported an expeditious, one-pot synthesis of chromeno[4,3-e][1,3]oxazine derivatives, utilizing 3-hydroxy coumarin and demonstrating the compound's role in facilitating the development of new synthetic methodologies. This work emphasizes the compound's importance in organic chemistry, offering efficient routes for synthesizing complex heterocycles (Mondal, Rana, & Mukhopadhyay, 2014).

properties

IUPAC Name

3-(4-fluorophenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c1-13(2)9-23-10-17-19(26-12-23)8-7-16-20(24)18(11-25-21(16)17)14-3-5-15(22)6-4-14/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCATXWJLSFSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

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